

# Methyl 4-methoxybutanoate IUPAC name and structure

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## Compound of Interest

Compound Name: Methyl 4-methoxybutanoate

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## An In-depth Technical Guide to Methyl 4-Methoxybutanoate

This guide provides a comprehensive overview of **methyl 4-methoxybutanoate**, including its chemical identity according to IUPAC nomenclature, its molecular structure, physicochemical properties, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **methyl 4-methoxybutanoate**.<sup>[1][2]</sup> It is also commonly referred to as methyl 4-methoxybutyrate.<sup>[1][2]</sup>

The chemical structure is defined by the following identifiers:

- Molecular Formula: C<sub>6</sub>H<sub>12</sub>O<sub>3</sub><sup>[1][2]</sup>
- Canonical SMILES: COCCCC(=O)OC<sup>[1]</sup>
- InChI: InChI=1S/C6H12O3/c1-8-5-3-4-6(7)9-2/h3-5H2,1-2H3<sup>[1]</sup>
- InChIKey: VHDGWXQBVMAMJA-UHFFFAOYSA-N<sup>[1]</sup>
- CAS Number: 29006-01-7<sup>[1][2]</sup>

## Physicochemical Properties

A summary of key quantitative data for **methyl 4-methoxybutanoate** is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Weight	132.16 g/mol	<a href="#">[1]</a>
Boiling Point	162-164 °C at 767 mmHg	<a href="#">[3]</a>
Density	0.969 g/mL at 25 °C	<a href="#">[3]</a>
Refractive Index (n <sub>20/D</sub> )	1.408	<a href="#">[3]</a>

## Synthesis of Methyl 4-Methoxybutanoate

This section details the experimental protocol for the synthesis of **methyl 4-methoxybutanoate** from  $\gamma$ -butyrolactone.

## Materials and Equipment

- $\gamma$ -butyrolactone
- Trimethyl orthoformate
- Concentrated sulfuric acid
- Methanol
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Round-bottomed flask
- Condenser
- Magnetic stirrer

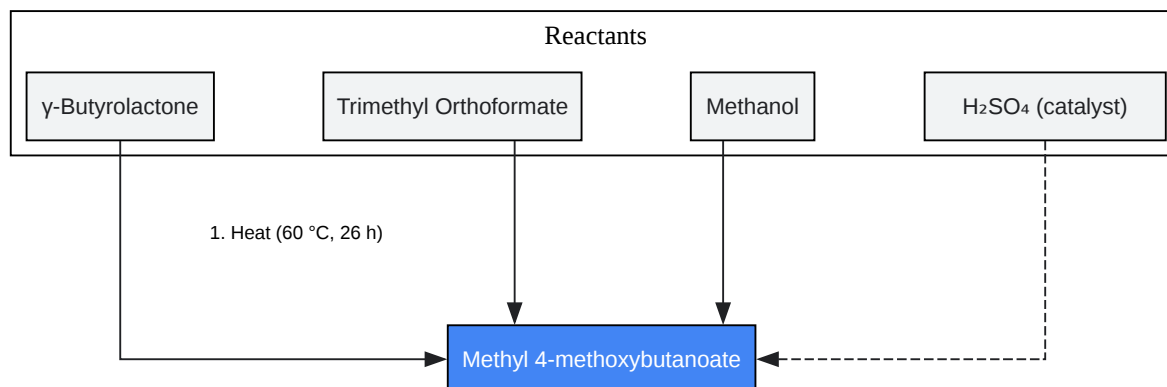
- Heating mantle
- Rotary evaporator
- Separatory funnel
- Distillation apparatus

## Experimental Procedure

- A round-bottomed flask is charged with  $\gamma$ -butyrolactone, trimethyl orthoformate (1.9 equivalents), and methanol (4 mL per gram of  $\gamma$ -butyrolactone).<sup>[3]</sup>
- Concentrated sulfuric acid is carefully added to the mixture (1 mL per 10 mL of  $\gamma$ -butyrolactone).<sup>[3]</sup>
- The flask is equipped with a condenser and a magnetic stirrer, and the reaction mixture is heated to 60 °C.<sup>[3]</sup>
- The mixture is stirred at this temperature for 26 hours.<sup>[3]</sup>
- Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.<sup>[3]</sup>
- The resulting residue is dissolved in ethyl acetate.<sup>[3]</sup>
- The organic solution is washed with a saturated sodium bicarbonate solution until the pH of the aqueous layer is 8.<sup>[3]</sup>
- The crude product, a light yellow oil, is purified by distillation under reduced pressure (boiling point: 163-164 °C at 760 Torr) to yield **methyl 4-methoxybutanoate** as a colorless oil. The reported yield for this procedure is 80%.<sup>[3]</sup>

## Reaction Pathway Diagram

The following diagram illustrates the synthesis of **methyl 4-methoxybutanoate** from  $\gamma$ -butyrolactone.



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Caption: Synthesis of **Methyl 4-methoxybutanoate**.

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## References

- 1. Methyl 4-methoxybutanoate | C<sub>6</sub>H<sub>12</sub>O<sub>3</sub> | CID 542317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
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